molecular formula C9H11ClFNO B13043703 (1R,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL

Cat. No.: B13043703
M. Wt: 203.64 g/mol
InChI Key: BYTVMEMMBGDOMU-ANLVUFKYSA-N
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Description

(1R,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoroaniline and epichlorohydrin.

    Reaction Steps:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions and scalable processes to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of primary amine derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

(1R,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to the desired biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OL: Lacks the fluorine substituent, which may affect its chemical reactivity and biological activity.

    (1R,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL: Lacks the chlorine substituent, leading to differences in its physicochemical properties and interactions with molecular targets.

    (1R,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL: Contains a methyl group instead of a fluorine atom, which can influence its steric and electronic properties.

Uniqueness

The presence of both chlorine and fluorine substituents on the aromatic ring of (1R,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL imparts unique electronic and steric effects, enhancing its reactivity and specificity in various chemical and biological contexts. These substituents can also influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(4-chloro-2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1

InChI Key

BYTVMEMMBGDOMU-ANLVUFKYSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=C(C=C(C=C1)Cl)F)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)Cl)F)N)O

Origin of Product

United States

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